molecular formula C20H18N2O4S B2610927 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide CAS No. 868152-87-8

2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide

Cat. No.: B2610927
CAS No.: 868152-87-8
M. Wt: 382.43
InChI Key: DSEDOMGKGMEEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinedione (TZD) class, characterized by a 2,4-dioxothiazolidine core. Structurally, it features a 2-oxo-2-phenylethyl substituent at the 5th position of the TZD ring and an N-(p-tolyl)acetamide group at the 3rd position. The p-tolyl moiety (a methyl-substituted phenyl group) enhances lipophilicity, while the 2-oxo-2-phenylethyl group introduces steric bulk and electronic effects due to the ketone functionality. This molecule is hypothesized to exhibit biological activity through interactions with targets like histone deacetylases (HDACs) or kinases, given the known role of TZDs in epigenetic modulation and anticancer research .

Properties

IUPAC Name

2-(2,4-dioxo-5-phenacyl-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-13-7-9-15(10-8-13)21-18(24)12-22-19(25)17(27-20(22)26)11-16(23)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEDOMGKGMEEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(SC2=O)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable amino acid derivative with a carbonyl compound to form the thiazolidine ring.

    Introduction of Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the thiazolidine derivative with p-tolylacetamide under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidine derivatives in various chemical reactions.

Biology

Biologically, 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for developing new pharmaceuticals.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Strengths: The 2-oxo-2-phenylethyl group offers a novel scaffold for probing steric and electronic effects in TZD-based drug design.
  • Limitations: No direct biological data (e.g., IC₅₀, HDAC8 inhibition) are available for the target compound, limiting mechanistic insights.
  • Future Directions : Synthesis and evaluation of the target compound’s cytotoxicity, HDAC8 inhibition, and pharmacokinetic properties (e.g., solubility, metabolic stability) are critical next steps.

Biological Activity

The compound 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide , identified by its CAS number 878990-12-6 , is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of the compound is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S, with a molecular weight of 382.4 g/mol . The structure features a thiazolidinone ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H18N2O4S
Molecular Weight382.4 g/mol
CAS Number878990-12-6

Synthesis

The synthesis of 2-(2,4-dioxo-5-(2-oxo-2-phenylethyl)thiazolidin-3-yl)-N-(p-tolyl)acetamide typically involves the reaction of appropriate thiazolidine derivatives with substituted acetamides. The method often includes the use of catalysts and specific reaction conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it was evaluated against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: It disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis: The compound triggers apoptotic pathways, leading to cell death.
  • Targeting Specific Kinases: Molecular docking studies suggest that it may inhibit key kinases involved in tumor growth.

Case Studies

  • Study on Lung Cancer Cells:
    • Objective: To evaluate the cytotoxic effects on A549 cells.
    • Results: The compound showed an IC50 of 0.00803 μM , indicating strong anti-proliferative effects .
  • Breast Cancer Study:
    • Objective: Assessment against MDA-MB-231 cells.
    • Results: An IC50 value of 0.0103 μM was observed, demonstrating significant efficacy .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound to various targets:

  • The highest binding affinity recorded was −8.1868 kcal/mol , suggesting strong interactions with the target proteins involved in cancer progression .

Q & A

Q. Basic

  • In Vivo Models : Use streptozotocin-induced diabetic rodents (e.g., Wistar rats) to assess blood glucose reduction.
  • Dosage : Administer 50–100 mg/kg orally, with metformin as a positive control .
  • Metrics : Measure fasting glucose levels, HbA1c, and insulin sensitivity over 4–6 weeks .

Q. Advanced Mechanistic Studies :

  • Target Identification : Screen for PPAR-γ agonism via luciferase reporter assays .
  • Molecular Docking : Model interactions with PPAR-γ’s ligand-binding domain using software like AutoDock .

How can computational methods accelerate the design of derivatives with improved bioactivity?

Q. Advanced

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states .
  • SAR Modeling : Apply machine learning to correlate structural features (e.g., substituents on the p-tolyl group) with activity data .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

How should conflicting data between elemental analysis and mass spectrometry be addressed?

Q. Advanced

  • Replicate Experiments : Repeat synthesis and characterization to rule out human error .
  • High-Resolution MS : Confirm molecular formula (e.g., C₂₀H₁₈N₂O₄S) to distinguish between isobaric impurities and true discrepancies .
  • X-ray Crystallography : Resolve absolute structure if crystalizable, providing definitive proof of composition .

What strategies are effective in determining the stability of this compound under varying pH and temperature conditions?

Q. Advanced

  • Forced Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitor via HPLC .
    • Thermal Stability : Heat at 40–80°C for 48 hours; assess decomposition by TLC .
  • Degradation Product Identification : Use LC-MS to detect and characterize breakdown products (e.g., hydrolysis of the acetamide group) .

How can reaction pathways for unexpected byproducts be elucidated?

Q. Advanced

  • Isolation and Characterization : Purify byproducts via column chromatography (silica gel, ethyl acetate/hexane) and analyze via NMR/MS .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace oxygen sources in oxidation byproducts .
  • Computational Modeling : Simulate alternative reaction pathways (e.g., via Gaussian) to identify energetically feasible side reactions .

What in vitro assays are suitable for screening antimicrobial activity of derivatives?

Q. Basic

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL) with 24-hour incubation .

Q. Advanced :

  • Biofilm Inhibition : Quantify reduction in biofilm biomass via crystal violet staining .
  • Resistance Studies : Serial passage assays to evaluate propensity for resistance development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.